2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7) is a highly functionalized, poly-halogenated aromatic building block central to the synthesis of advanced pharmaceutical active ingredients (APIs). Featuring a precise regiochemical arrangement of two chlorine atoms, one fluorine atom, and a nitro group, this compound serves as the definitive starting material for the Grohe-type synthesis of C-8 substituted fluoroquinolone antibiotics, including sparfloxacin and ofloxacin precursors [1]. With a typical commercial purity of ≥98% and a melting point of 193–197 °C, it provides a stable, pre-activated core that bypasses the need for hazardous early-stage nitration, making it a critical procurement target for industrial scale-up and medicinal chemistry workflows [2].
Attempting to substitute this compound with its non-nitrated analog, 2,4-dichloro-5-fluorobenzoic acid, to reduce initial raw material costs introduces severe process liabilities . In-house nitration requires fuming nitric acid and concentrated sulfuric acid at elevated temperatures (e.g., 70 °C), a highly corrosive and exothermic process that generates hazardous mixed-acid waste [1]. Furthermore, direct nitration of the fluoroquinolone nucleus often fails due to competing decarboxylation or poor regioselectivity[2]. Procuring the pre-nitrated 2,4-dichloro-5-fluoro-3-nitrobenzoic acid eliminates these harsh reaction steps, prevents the carryover of unreacted or over-nitrated impurities, and provides immediate compatibility with thionyl chloride for downstream acrylate coupling [3].
Procuring pre-nitrated 2,4-dichloro-5-fluoro-3-nitrobenzoic acid allows manufacturers to bypass a hazardous and yield-limiting synthetic step. When starting from the baseline 2,4-dichloro-5-fluorobenzoic acid, the required nitration using fuming HNO3 in concentrated H2SO4 at 70 °C caps the step yield at approximately 86% and requires extensive aqueous workup [1]. By sourcing the pre-nitrated compound, buyers achieve a 100% effective yield for this stage, avoiding the ~14% mass loss and the associated costs of handling highly corrosive mixed-acid waste [1].
| Evidence Dimension | Nitration step yield and hazard profile |
| Target Compound Data | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (Direct use: 100% stage yield, zero mixed-acid waste) |
| Comparator Or Baseline | 2,4-Dichloro-5-fluorobenzoic acid (Requires fuming HNO3/H2SO4 at 70 °C; ~86% yield) |
| Quantified Difference | Avoids ~14% yield loss and eliminates 1 highly hazardous industrial nitration step. |
| Conditions | Industrial-scale preparation of the fluoroquinolone aromatic core. |
Bypassing hazardous nitration reduces infrastructure requirements for corrosion-resistant reactors and accelerates the API manufacturing timeline.
The viability of this building block relies on its ability to be smoothly converted into an acid chloride, despite the steric hindrance from the ortho-chloro and meta-nitro groups. Quantitative studies demonstrate that reacting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with thionyl chloride under reflux (75–80 °C) achieves >90% conversion to 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride [1]. This high-yield activation is vastly superior to attempting late-stage modifications on the quinolone core, ensuring that the subsequent coupling with ethyl 3-(N,N-dimethylamino)acrylate proceeds efficiently to form the critical quinolone backbone [2].
| Evidence Dimension | Acid chloride activation efficiency |
| Target Compound Data | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (>90% conversion to acid chloride) |
| Comparator Or Baseline | Late-stage nitration of quinolone core (Fails due to decarboxylation/side reactions) |
| Quantified Difference | Enables >90% yield in core activation, whereas alternative late-stage nitration routes fail entirely. |
| Conditions | Reflux with SOCl2 in benzene/toluene for 3-4 hours. |
Reliable, high-yield acid chloride formation is an absolute prerequisite for the Grohe-type synthesis of fluoroquinolone APIs.
The presence of the 3-nitro group in this specific compound is not merely a structural feature; it actively drives downstream synthetic steps. Once cyclized into the fluoroquinolone core (where the 3-nitro group becomes the 8-nitro group), its strong electron-withdrawing nature significantly increases the electrophilicity of the adjacent C-7 position[1]. This allows nucleophilic aromatic substitution (SNAr) with secondary or primary amines to proceed at yields exceeding 90% under milder conditions (e.g., K2CO3 in DMF at 85 °C), compared to non-nitrated analogs which require harsher conditions and exhibit lower substitution efficiency [1].
| Evidence Dimension | Downstream SNAr efficiency at C-7 |
| Target Compound Data | 3-Nitro substituted precursor (Enables >90% SNAr yield post-cyclization) |
| Comparator Or Baseline | Non-nitrated precursor (Requires harsher conditions, lower SNAr yields) |
| Quantified Difference | The electron-withdrawing nitro group facilitates >90% amine substitution yields by increasing adjacent electrophilicity. |
| Conditions | Nucleophilic substitution with amines using K2CO3 in DMF at 85 °C. |
The enhanced reactivity ensures high yields during the introduction of complex amine side chains, a critical step in modern antibiotic synthesis.
Commercial procurement of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid guarantees a baseline HPLC purity of ≥98%, which is critical for downstream success. In-house nitration of precursors frequently yields crude mixtures containing unreacted starting materials or decarboxylated byproducts that are notoriously difficult to separate from the final API. Utilizing the ≥98% pure commercial standard prevents the propagation of des-nitro or isomeric impurities into the quinolone core, thereby minimizing batch rejection rates during final API crystallization and ensuring compliance with stringent pharmaceutical impurity thresholds [1].
| Evidence Dimension | Precursor purity and impurity propagation |
| Target Compound Data | Commercially sourced 106809-14-7 (≥98% HPLC purity) |
| Comparator Or Baseline | Crude in-house nitrated mixture (<90% purity with isomeric/decarboxylated impurities) |
| Quantified Difference | Eliminates >8% of upstream impurities that would otherwise co-crystallize with the final API. |
| Conditions | HPLC purity profiling prior to thionyl chloride activation. |
Starting with a highly pure, pre-nitrated building block minimizes late-stage API purification failures and reduces overall manufacturing costs.
Where this compound is the right choice: Commercial manufacturing of advanced fluoroquinolone antibiotics, such as sparfloxacin and ofloxacin intermediates. Its pre-installed nitro group and precise halogenation pattern allow for direct integration into the Grohe synthesis pathway, ensuring high-yield cyclization and bypassing hazardous in-house nitration steps[1].
Where this compound is the right choice: Synthesizing novel 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. The enhanced SNAr reactivity provided by the nitro group allows researchers to efficiently couple a wide variety of complex, sterically hindered amine side chains at the C-7 position for screening against multidrug-resistant pathogens [2].
Where this compound is the right choice: Developing complex hybrid systems, such as pyrido[2,3-f]quinoxaline-3-carboxylic acids. These fused architectures leverage the reactive handles of the 2,4-dichloro-5-fluoro-3-nitrobenzoic acid core to build new candidates for antitumor and antimicrobial applications, where early-stage regiocontrol is non-negotiable[2].
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